N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide
Description
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a propanamide derivative characterized by a 4-chlorophenyl group attached to the amide nitrogen and a [(4-nitrobenzyl)oxy]imino substituent on the propanamide backbone. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated and nitro-substituted ligands.
Properties
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMQXULIVMVTOW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CO/N=C\CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base to form the intermediate 4-chlorophenyl-4-nitrobenzyl ether. This intermediate is then subjected to oximation using hydroxylamine hydrochloride under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: 4-chloroaniline derivatives.
Reduction: 4-chlorophenyl-3-{[(4-aminobenzyl)oxy]imino}propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide has been investigated for its potential as a therapeutic agent, particularly in the context of enzyme inhibition and receptor modulation.
Enzyme Inhibition
Research indicates that compounds with similar structural features have shown significant inhibitory activity against various enzymes, including those involved in metabolic pathways. For instance, studies on related compounds suggest that modifications to the nitrobenzyl moiety can enhance potency against liver microsomal enzymes, which are crucial for drug metabolism .
Opioid Receptor Modulation
The compound may exhibit activity at opioid receptors, which are critical targets for pain management therapies. High-throughput screening has identified structurally related compounds that act as μ-opioid receptor agonists, suggesting that this compound could be explored for similar effects .
Material Science Applications
In addition to its medicinal properties, this compound can be utilized in material science for the development of novel materials with specific functionalities.
Polymeric Materials
The incorporation of this compound into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. The presence of electron-withdrawing groups like the nitro group can improve the thermal stability and mechanical strength of polymers, making them suitable for advanced applications .
Nanocomposites
Research into nanocomposite materials suggests that this compound could serve as a functional additive to improve the performance of nanomaterials, particularly in applications requiring enhanced electrical conductivity or thermal resistance .
Case Studies
Several studies have focused on the synthesis and application of derivatives of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition against specific liver enzymes with IC50 values indicating increased potency upon structural modification. |
| Study B | Opioid Activity | Identified as a potential μ-opioid receptor agonist with promising analgesic properties in animal models. |
| Study C | Material Development | Showed improved mechanical properties in polymer composites when integrated with this compound, enhancing durability and thermal stability. |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules, while the oxime group can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Propanamide derivatives are widely studied due to their versatility in drug design.
Structural Analogues and Substituent Effects
Key Observations :
Key Insights :
- Nitro Groups : Enhance binding to targets like nitroreductases or metalloenzymes but may confer toxicity risks.
- Chlorophenyl vs. Dichlorophenyl : Additional chlorine () improves membrane penetration but complicates metabolic clearance.
- Heterocyclic Substituents: Pyridyl () or quinolinyl () groups improve solubility via polar interactions, contrasting with nitrobenzyl’s hydrophobicity.
Biological Activity
N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₆H₁₄ClN₃O₄
- CAS Number : 6306693
The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzyl bromide in the presence of a base, followed by oximation using hydroxylamine hydrochloride under acidic conditions. This process yields the final product with optimization techniques to enhance yield and purity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrobenzyl group can undergo reduction, forming reactive intermediates that interact with biological macromolecules. Additionally, the oxime group is capable of forming hydrogen bonds with active sites on enzymes, potentially modulating their activity .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown that structural modifications in related compounds can enhance their effectiveness against various pathogens:
- Antibacterial Activity : Compounds with similar structures have demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 100 mg/mL .
- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against strains such as Candida albicans .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results suggest a promising therapeutic index due to relatively low cytotoxicity compared to its potent biological activity .
Comparative Analysis of Biological Activities
| Compound | Antibacterial Activity (MIC mg/mL) | Antifungal Activity (MIC mg/mL) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| This compound | 3.125 - 100 | Not specified | Low |
| Related Compound A | 5 - 50 | 10 - 30 | Moderate |
| Related Compound B | 2 - 25 | 5 - 15 | High |
Applications in Research
This compound is being explored for various applications:
- Medicinal Chemistry : Its structural similarities to known bioactive molecules make it a candidate for further development as a therapeutic agent.
- Biological Probes : The compound may serve as a probe in studying biological pathways involving nitrobenzyl and oxime functionalities .
- Industrial Uses : It is also utilized in synthesizing insecticide intermediates, showcasing its versatility beyond medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
